Sourcing high-performance compound semiconductors for RF, photonics, and space applications is hindered by silicon's indirect bandgap and frequency limitations. Gallium arsenide provides the definitive solution as a direct-bandgap III-V substrate with 8,500 cm²/(V·s) electron mobility. • Enables low-noise HEMTs/pHEMTs for 10-100+ GHz satellite comms and radar. • Mandatory for VCSELs in 3D sensing, LiDAR, and fiber optics. • Superior radiation hardness and 29.1% single-junction efficiency for multi-junction space solar cells.
Gallium arsenide (GaAs, CAS 1303-00-0) is a premier III-V compound semiconductor fundamentally differentiated from elemental semiconductors by its direct bandgap of 1.424 eV and exceptionally high intrinsic electron mobility. In industrial procurement, GaAs is typically sourced as single-crystal wafers (grown via Liquid Encapsulated Czochralski or Vertical Gradient Freeze methods) or as an epitaxial layer. Its material properties make it the foundational substrate for high-speed, high-frequency, and low-noise electronic devices, as well as high-efficiency optoelectronics. Unlike elemental silicon, GaAs allows for highly efficient radiative recombination and provides a critical lattice-matching baseline for ternary and quaternary alloys (such as AlGaAs and InGaAs), making it indispensable for modern telecommunications, aerospace, and photonics manufacturing [1].
Attempting to substitute GaAs with ubiquitous, lower-cost Silicon (Si) or wide-bandgap alternatives like Gallium Nitride (GaN) critically compromises device performance in specific operational regimes. Silicon possesses an indirect bandgap (1.12 eV), meaning electron-hole recombination requires a momentum-conserving phonon, rendering it fundamentally incapable of efficient light emission for lasers or high-brightness LEDs. Furthermore, at high frequencies (>50 GHz), Silicon's lower electron mobility leads to unacceptable resistive losses and noise figures. While GaN offers superior high-power and high-temperature handling, it suffers from higher defect densities in bulk substrates and lower low-field electron mobility compared to GaAs, making GaAs the strict requirement for low-noise, high-frequency microwave receivers, VCSELs, and high-efficiency multi-junction photovoltaics where lattice-matched epitaxial precision is mandatory [1].
May not meet low-noise, >2 GHz requirements due to significantly lower electron mobility.
Receiver linearity and noise performance may not match GaAs, limiting low-noise amplifier suitability.
Limited manufacturing scale and integration density may constrain high-volume, cost-sensitive procurement.
For high-frequency telecommunications and radar systems, substrate selection is heavily dictated by intrinsic electron mobility, which governs the maximum operational frequency and noise figure of the resulting transistors. GaAs demonstrates a room-temperature electron mobility of approximately 8,500 cm²/(V·s), vastly outperforming monocrystalline Silicon, which is limited to roughly 1,400 cm²/(V·s). Additionally, the saturation electron velocity in GaAs peaks at a lower electric field than in Si, allowing GaAs-based High Electron Mobility Transistors (HEMTs) to operate efficiently in the 100+ GHz range with significantly lower noise profiles [1].
| Evidence Dimension | Intrinsic Electron Mobility |
| Target Compound Data | ~8,500 cm²/(V·s) |
| Comparator Or Baseline | Silicon (Si): ~1,400 cm²/(V·s) |
| Quantified Difference | 6x higher electron mobility in GaAs |
| Conditions | Room temperature (300 K), low electric field, intrinsic/undoped material |
Procuring GaAs wafers is mandatory for manufacturing low-noise amplifiers and RF monolithic microwave integrated circuits (MMICs) where Silicon cannot meet high-frequency signal processing requirements.
The procurement of GaAs substrates is largely driven by its dual role as a direct bandgap emitter and a lattice-matched foundation for epitaxial growth. GaAs has a lattice constant of 5.653 Å, which is nearly perfectly matched to Aluminum Arsenide (AlAs, 5.660 Å). This allows for the defect-free epitaxial growth (via MOCVD or MBE) of AlGaAs heterostructures, which are essential for confining charge carriers and photons in laser diodes. Attempting to grow these III-V light-emitting structures on a Silicon substrate (lattice constant 5.431 Å) results in a massive lattice mismatch of ~4%, leading to threading dislocation densities exceeding 10^6 cm^-2, which act as non-radiative recombination centers and fatally degrade device lifespan and efficiency [1].
| Evidence Dimension | Lattice Mismatch to AlAs/AlGaAs |
| Target Compound Data | GaAs: ~0.12% mismatch |
| Comparator Or Baseline | Silicon (Si): ~4.1% mismatch |
| Quantified Difference | GaAs enables virtually defect-free epitaxy, whereas Si induces fatal threading dislocations (>10^6 cm^-2). |
| Conditions | Epitaxial growth of AlGaAs heterostructures at standard MOCVD temperatures |
Buyers must select GaAs substrates to ensure viable manufacturing yields and operational longevity for VCSELs, LEDs, and semiconductor lasers, as Silicon substrates cause catastrophic optical degradation.
For space-grade solar arrays, procurement decisions weigh end-of-life (EOL) efficiency under high-radiation environments against substrate cost. GaAs single-junction solar cells hold the efficiency record at 29.1% under standard AM1.5G illumination, compared to Silicon's theoretical limit and practical record of ~26.7%. More critically, GaAs exhibits superior radiation hardness. When exposed to 1 MeV electron irradiation (fluences of 10^15 e-/cm²), GaAs cells retain significantly higher power output than Si cells due to their higher optical absorption coefficient (requiring thinner active layers) and wider bandgap, which minimizes thermally generated dark current even as radiation-induced defects accumulate [1].
| Evidence Dimension | Single-Junction Photovoltaic Efficiency & Radiation Tolerance |
| Target Compound Data | 29.1% (Initial), high EOL retention |
| Comparator Or Baseline | Silicon (Si): 26.7% (Initial), rapid EOL degradation |
| Quantified Difference | GaAs provides +2.4% absolute efficiency gain and superior end-of-life power retention under 1 MeV electron bombardment. |
| Conditions | AM1.5G standard illumination; Space environment radiation testing (1 MeV e- at 10^15 cm^-2) |
Aerospace manufacturers procure GaAs (and GaAs-based multi-junction cells) over Silicon to maximize power-to-weight ratios and ensure mission longevity in high-radiation orbital environments.
Driven by its 8,500 cm²/(V·s) electron mobility, GaAs is the industry standard substrate for manufacturing HEMTs and pHEMTs used in cellular handsets, satellite communications, and radar systems. It is specifically procured when silicon-based CMOS or SiGe BiCMOS cannot meet the low-noise and high-frequency gain requirements of the 10 GHz to 100+ GHz spectrum [1].
Leveraging its direct bandgap and near-perfect lattice match with AlGaAs, GaAs wafers are the mandatory starting material for VCSELs. These components are heavily procured for fiber optic data communications, 3D sensing (such as facial recognition hardware), and automotive LiDAR, where silicon's indirect bandgap prevents efficient light emission [1].
Due to its superior radiation hardness and high baseline efficiency (29.1% single-junction), GaAs serves as the base substrate and critical middle-cell material in III-V multi-junction solar cells (e.g., InGaP/GaAs/Ge). Aerospace contractors procure these specific cells to guarantee end-of-life power requirements for satellites and deep-space probes, justifying the higher material cost over standard silicon arrays [2].
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